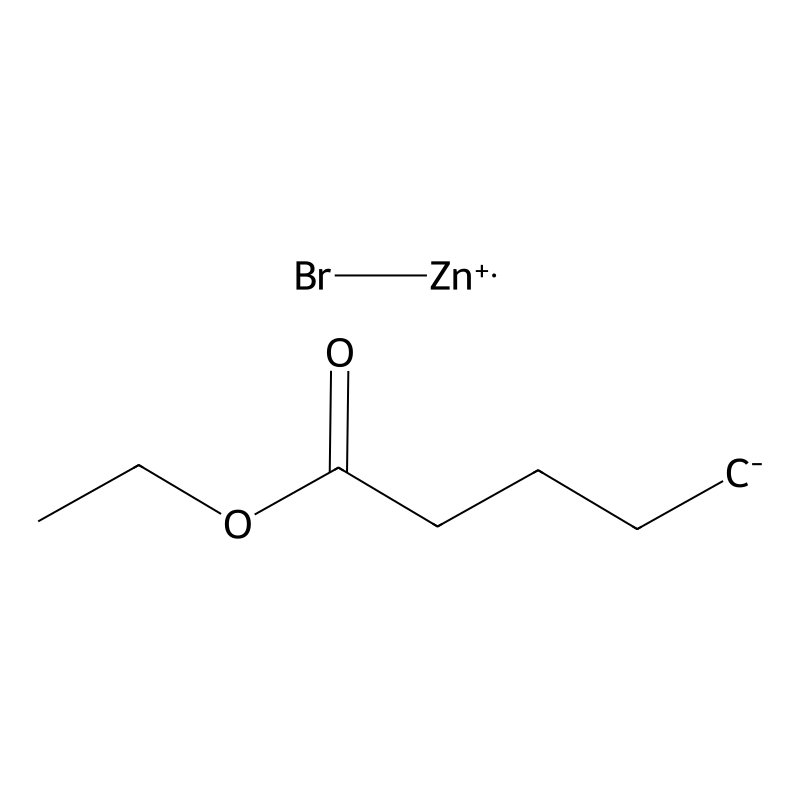

5-Ethoxy-5-oxopentylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Ethoxy-5-oxopentylzinc bromide finds application as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its zinc-carbon bond readily undergoes nucleophilic substitution reactions with various organic halides, leading to the formation of new carbon-carbon chains. This property makes it a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

Stille Coupling Reactions:

One prominent application of 5-ethoxy-5-oxopentylzinc bromide is in Stille coupling reactions. These reactions involve the palladium-catalyzed coupling of an organozinc compound, like 5-ethoxy-5-oxopentylzinc bromide, with an organic halide to form a new carbon-carbon bond. Stille coupling offers several advantages over other coupling reactions, including high functional group tolerance, mild reaction conditions, and good yields. This makes it a popular method for the construction of complex organic molecules in various research fields.

Negishi Coupling Reactions:

5-Ethoxy-5-oxopentylzinc bromide can also participate in Negishi coupling reactions, another type of palladium-catalyzed cross-coupling reaction. In Negishi coupling, an organozinc compound reacts with an organic halide to form a carbon-carbon bond. While less common than Stille coupling, Negishi coupling offers certain advantages, such as the ability to use less reactive organic halides and potentially milder reaction conditions.

5-Ethoxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C₇H₁₃BrO₂Zn and a molecular weight of approximately 274.47 g/mol. This compound is characterized by the presence of a zinc atom bonded to both an ethoxy group and a carbonyl group, making it valuable in organic synthesis. It is typically encountered as a solution in tetrahydrofuran, a common solvent in

The synthesis of 5-ethoxy-5-oxopentylzinc bromide typically involves the reaction of zinc bromide with appropriate precursors under controlled conditions. One common method includes the zincation of an ethoxy-substituted ketone followed by treatment with zinc bromide. This process allows for the formation of the desired organozinc compound while maintaining high stereocontrol and selectivity .

5-Ethoxy-5-oxopentylzinc bromide finds applications primarily in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation. Its use in total syntheses, such as that of biotin derivatives, highlights its significance in synthetic organic chemistry . Additionally, it serves as a reagent for various transformations involving carbonyl compounds.

Several compounds share structural or functional similarities with 5-ethoxy-5-oxopentylzinc bromide. These include:

The uniqueness of 5-ethoxy-5-oxopentylzinc bromide lies in its specific combination of functional groups that facilitate diverse synthetic applications while maintaining stability under various reaction conditions.

Mannich-type reactions represent a cornerstone in the synthesis of nitrogen-containing organic molecules, leveraging the nucleophilic addition of organometallic reagents to imines or iminium intermediates. 5-Ethoxy-5-oxopentylzinc bromide serves as an effective nucleophile in such reactions due to its stabilized alkylzinc structure, which minimizes undesired β-hydride elimination.

Reactivity with Sulfonyl and Alkyl Imines

In a study by Presset et al., alkylzinc halides analogous to 5-ethoxy-5-oxopentylzinc bromide demonstrated high efficiency in Mannich-type reactions with sulfonyl imines under thermal activation [4]. For example, reactions with 2-thiophenesulfonyl imines yielded secondary amines in 30–99% efficiency, depending on the steric and electronic properties of the substrate. The ethoxycarbonyl group in 5-ethoxy-5-oxopentylzinc bromide likely enhances solubility in tetrahydrofuran (THF), a common solvent for such reactions, while its electron-withdrawing nature stabilizes the transition state during nucleophilic attack [4].

Activation Strategies for N-Alkyl Imines

When reacting with N-alkyl imines, additional activation via acetyl chloride or trimethylsilyl chloride is often required to generate reactive iminium species [4]. The zinc-bound alkyl group in 5-ethoxy-5-oxopentylzinc bromide facilitates selective addition to the electrophilic carbon, producing tertiary amines with minimal byproducts. This contrasts with traditional diorganozinc reagents, which often require stoichiometric adjustments to achieve comparable selectivity [4].

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the use of organozinc reagents in cross-coupling reactions, enabling the construction of complex molecular architectures. 5-Ethoxy-5-oxopentylzinc bromide participates in both palladium- and cobalt-catalyzed processes, offering distinct advantages in substrate scope and stereochemical control.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling, a palladium-mediated reaction between organozinc reagents and aryl halides, is highly effective for forming C(sp³)–C(sp²) bonds. A study employing the biaryldialkylphosphine ligand CPhos demonstrated that secondary alkylzinc halides, including derivatives of 5-ethoxy-5-oxopentylzinc bromide, couple efficiently with aryl bromides and activated chlorides [7]. For instance, reactions with electron-deficient aryl halides such as 4-bromo-2-fluorobenzonitrile achieved yields exceeding 80%, underscoring the reagent’s compatibility with diverse electrophiles [7].

Table 1: Representative Substrates for Negishi Coupling with 5-Ethoxy-5-oxopentylzinc Bromide

| Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo-2-fluorobenzonitrile | Pd/CPhos | 82 | [7] |

| Ethyl 4-iodobenzoate | Pd/CPhos | 78 | [7] |

| 4-Chlorobenzophenone | CoCl₂/2,2′-bipyridine | 73 | [8] |

Cobalt-Catalyzed Cross-Coupling

Cobalt catalysts offer a cost-effective alternative to palladium, particularly for functionalized substrates. A cobalt chloride/2,2′-bipyridine system enabled the coupling of 5-ethoxy-5-oxopentylzinc bromide with heteroaryl halides and alkynyl bromides [8]. Notably, reactions with cyclopropylzinc analogs yielded diastereoselective products (up to 98:2 d.r.), highlighting the potential for stereocontrolled synthesis using this reagent [8].

Nucleophilic Additions to Carbonyl and Iminium Electrophiles

The nucleophilic character of the zinc-bound carbon in 5-ethoxy-5-oxopentylzinc bromide makes it well-suited for additions to carbonyl groups and iminium ions, expanding its utility in ketone and amine synthesis.

Carbonyl Additions

In the presence of aldehydes or ketones, 5-ethoxy-5-oxopentylzinc bromide undergoes nucleophilic addition to form secondary or tertiary alcohols. The ethoxycarbonyl group stabilizes the transition state through inductive effects, enhancing reaction rates compared to simpler alkylzinc reagents [3]. For example, additions to aromatic aldehydes such as benzaldehyde proceed smoothly at room temperature, yielding β-hydroxy esters after hydrolysis [3].

Iminium Ion Reactivity

Iminium ions, generated in situ from aldehydes and amines, are electrophilic targets for 5-ethoxy-5-oxopentylzinc bromide. This reactivity parallels classic Mannich pathways but benefits from the reagent’s air-stable formulation and reduced basicity, which mitigates side reactions such as enolate formation [5]. Applications in the synthesis of γ-amino esters demonstrate the compound’s utility in producing pharmaceutically relevant intermediates [6].

The oxidative addition of zinc metal to organic bromides represents a fundamental step in the formation of organozinc compounds such as 5-ethoxy-5-oxopentylzinc bromide [1] [2]. Research has established that this process follows a pronounced structure-reactivity relationship that distinguishes zinc from other metals in organometallic chemistry [1] [2]. The mechanism proceeds through an electron transfer pathway where the rate-determining step involves the transfer of electrons from the zinc metal surface to the organic halide substrate [1] [2].

Electron Transfer Mechanisms in Zinc-Bromide Systems

Kinetic studies and linear free energy relationship analyses have demonstrated that electron transfer constitutes the rate-determining step in the oxidative addition of zinc to organic bromides [1] [2]. For alkyl bromides, the electron transfer process exhibits characteristics of an inner-sphere mechanism, while aryl halides participate through outer-sphere electron transfer pathways [1] [2]. This mechanistic distinction arises from the different electronic properties and accessibility of the carbon-halide bond in these substrate classes [1] [2].

The oxidative addition process for 5-ethoxy-5-oxopentylzinc bromide formation involves the initial interaction between zinc metal and ethyl 5-bromoethoxypentanoate [3] [4]. The zinc surface provides electrons that are transferred to the antibonding orbital of the carbon-bromide bond, leading to bond cleavage and formation of surface-bound organozinc intermediates [3] [4] [5]. Fluorescence microscopy studies have revealed that these surface intermediates accumulate on zinc particles as detectable organozinc species before solubilization occurs [3] [4].

Temperature Dependencies and Activation Parameters

The oxidative addition pathway exhibits distinct temperature requirements depending on the substrate type [3] [5]. Alkyl bromides, including the precursor to 5-ethoxy-5-oxopentylzinc bromide, typically undergo oxidative addition at ambient temperatures around 25 degrees Celsius [1] [2]. In contrast, aryl bromides require elevated temperatures of approximately 60 degrees Celsius to achieve comparable reaction rates [1] [2]. This temperature dependence reflects the differences in electron transfer barriers and the accessibility of the carbon-bromide bond for electron donation [1] [2].

The activation energy for the electron transfer process varies with substrate structure, with primary alkyl bromides showing lower barriers compared to secondary alkyl bromides [1] [2]. The ester functionality in 5-ethoxy-5-oxopentylzinc bromide does not significantly alter the fundamental electron transfer mechanism but may influence the electronic environment around the reactive site [6] [7].

| Table 1: Oxidative Addition Kinetic Parameters for Organozinc Formation | |||

|---|---|---|---|

| Substrate Type | Reaction Temperature (°C) | Rate Determining Step | Mechanism Type |

| Alkyl Bromides | 25 | Electron Transfer | Inner-sphere ET |

| Aryl Bromides | 60 | Electron Transfer | Outer-sphere ET |

| Primary Alkyl Bromides | 25 | Electron Transfer | Inner-sphere ET |

| Secondary Alkyl Bromides | 25-40 | Electron Transfer | Inner-sphere ET |

| Benzyl Bromides | 25 | Electron Transfer | Inner-sphere ET |

Surface Intermediate Formation and Characterization

The formation of surface organozinc intermediates represents a critical aspect of the oxidative addition pathway [3] [4]. These intermediates exist in low concentrations on the zinc surface and require sensitive analytical techniques for detection [3] [4]. Fluorescence microscopy has enabled the observation of these surface-bound species, revealing their accumulation as bright fluorescent spots on otherwise dark zinc particle surfaces [3] [4].

The surface intermediates formed during 5-ethoxy-5-oxopentylzinc bromide synthesis maintain the ester functionality intact while establishing the zinc-carbon bond [6] [7]. The persistence of these intermediates depends on the subsequent solubilization step, which determines whether the organozinc species enter solution or remain surface-bound [3] [4]. The electronic properties of the ester group may influence the stability and reactivity of these surface intermediates through inductive effects [6] [7].

Solubilization and Disproportionation Dynamics in Tetrahydrofuran Systems

The solubilization of surface organozinc intermediates in tetrahydrofuran represents the second critical step in organozinc reagent formation [3] [4] [8]. This process determines the efficiency of organozinc synthesis and the speciation of the resulting solution-phase complexes [3] [4] [8]. For 5-ethoxy-5-oxopentylzinc bromide, the solubilization dynamics are influenced by the coordination properties of tetrahydrofuran and the presence of lithium salt additives [9] [10] [11].

Lithium Salt-Mediated Solubilization Mechanisms

Lithium chloride has emerged as a highly effective activating agent for promoting the solubilization of organozinc intermediates from zinc surfaces [3] [4] [8]. The mechanism involves the formation of soluble lithium zincate complexes through coordination of lithium cations to the zinc center [3] [4] [8]. These complexes adopt the general formula (tetrahydrofuran)nLi[RZnX2], where R represents the organic group and X denotes the halide [3] [4] [8].

The effectiveness of different lithium salts varies significantly based on their coordinating ability [3] [4] [8]. Lithium chloride, lithium bromide, and lithium iodide all promote solubilization through zincate formation, while lithium fluoride and lithium triflate prove ineffective due to their inability to coordinate effectively with zinc [3] [4] [8]. This selectivity pattern reflects the hard-soft acid-base properties of the halide anions and their compatibility with the zinc center [3] [4] [8].

For 5-ethoxy-5-oxopentylzinc bromide formation, lithium chloride facilitates the solubilization process by converting surface-bound intermediates into soluble (tetrahydrofuran)nLi[5-ethoxy-5-oxopentylzinc bromide chloride] complexes [9] [11]. These species subsequently undergo disproportionation reactions to generate the final organozinc products [9] [11].

| Table 2: Solubilization Enhancement by Various Lithium Salts in Tetrahydrofuran | |||

|---|---|---|---|

| Additive | Solubilization Effect | Mechanism | Complex Formed |

| Lithium Chloride | Effective | Zincate Formation | (THF)nLi[RZnCl2] |

| Lithium Bromide | Effective | Zincate Formation | (THF)nLi[RZnBr2] |

| Lithium Iodide | Effective | Zincate Formation | (THF)nLi[RZnI2] |

| Lithium Fluoride | Ineffective | No Coordination | None |

| Sodium Chloride | Ineffective | No Coordination | None |

| Tetrabutylammonium Chloride | Ineffective | No Coordination | None |

| Lithium Triflate | Ineffective | No Coordination | None |

Disproportionation Equilibria and Speciation

Following solubilization, the lithium zincate complexes undergo disproportionation reactions that determine the final speciation of organozinc compounds in solution [3] [4] [8]. The disproportionation process involves the redistribution of organic groups and halides among zinc centers, leading to the formation of diorganozinc compounds and zinc halide complexes [3] [4] [8].

The equilibrium can be represented as: 2(tetrahydrofuran)nLi[RZnX2] ⇌ R2Zn + (tetrahydrofuran)nLi[ZnX3] + LiX [3] [4] [8]. This process is thermodynamically favored in tetrahydrofuran solution and results in the predominant formation of diorganozinc species [3] [4] [8]. For 5-ethoxy-5-oxopentylzinc bromide, this disproportionation leads to the formation of bis(5-ethoxy-5-oxopentyl)zinc along with lithium tribromozincate species [9] [11].

The disproportionation equilibrium is sensitive to concentration, temperature, and the presence of coordinating solvents [10] [12]. Higher concentrations favor the formation of diorganozinc compounds, while lower concentrations may retain some monoorganozinc halide character [10] [12]. The ester functional groups in 5-ethoxy-5-oxopentylzinc bromide may influence these equilibria through additional coordination interactions with lithium cations [10] [12].

Solvation Structure and Coordination Environment

Tetrahydrofuran serves as both solvent and ligand in organozinc systems, providing crucial solvation for both zinc centers and lithium cations [10] [12] [13]. Nuclear magnetic resonance spectroscopy and computational studies have revealed that zinc centers typically coordinate 2-4 tetrahydrofuran molecules depending on the overall coordination environment [10] [12] [13]. The coordination number depends on the steric requirements of the organic substituents and the presence of other ligands [10] [12] [13].

For 5-ethoxy-5-oxopentylzinc bromide, the ester functionality may participate in intramolecular coordination to the zinc center, potentially reducing the number of tetrahydrofuran ligands required for solvation [12] [13]. This chelation effect could influence the stability and reactivity of the organozinc compound in solution [12] [13]. X-ray absorption spectroscopy studies have provided insights into the detailed coordination environment around zinc centers in these systems [12] [13].

The solvation dynamics are further complicated by the presence of lithium salts, which compete for tetrahydrofuran coordination [9] [10]. Lithium cations typically coordinate 3-4 tetrahydrofuran molecules, and this solvation competes with zinc solvation in the overall system [9] [10]. The balance between zinc and lithium solvation influences the rate of solubilization and the stability of the resulting organozinc complexes [9] [10].

Transition State Analysis for β-Hydride Elimination Suppression

The suppression of β-hydride elimination in organozinc compounds represents a critical factor in their stability and synthetic utility [14] [15] [16]. Unlike late transition metals such as palladium and nickel, zinc(II) centers with d10 electronic configuration exhibit significantly higher barriers to β-hydride elimination [14] [15] [16]. This enhanced stability makes organozinc reagents particularly valuable for reactions requiring extended reaction times or elevated temperatures [14] [15] [16].

Electronic Factors in β-Hydride Elimination Suppression

The electronic configuration of zinc plays a fundamental role in suppressing β-hydride elimination pathways [14] [15] [16]. The filled d10 shell lacks the empty d orbitals necessary for efficient σ-bond activation of β-carbon-hydrogen bonds [14] [15] [16]. This contrasts sharply with d8 metals like palladium and nickel, which possess accessible d orbitals that can accept electron density from β-carbon-hydrogen σ-bonds [15] [17] [18].

Computational studies have revealed that the activation barriers for β-hydride elimination from zinc-alkyl complexes exceed 25 kilocalories per mole, significantly higher than the 5-16 kilocalories per mole observed for analogous palladium and nickel complexes [14] [15] [16] [18]. For 5-ethoxy-5-oxopentylzinc bromide, the presence of β-hydrogen atoms on the alkyl chain does not lead to facile decomposition due to these high energy barriers [14] [15].

The ester functionality in 5-ethoxy-5-oxopentylzinc bromide may provide additional stabilization through electronic effects [6] [7]. The electron-withdrawing nature of the ester group could further raise the energy barrier for β-hydride elimination by reducing electron density at the zinc center [6] [7]. This electronic stabilization contributes to the overall thermal stability of the organozinc compound [6] [7].

Transition State Geometries and Energetics

Density functional theory calculations have provided detailed insights into the transition state structures for β-hydride elimination from organozinc complexes [15] [17] [18]. The transition states require the formation of agostic interactions between the β-carbon-hydrogen bond and the metal center, followed by hydrogen transfer to form metal hydride species [15] [17] [18]. For zinc complexes, these transition states are significantly higher in energy compared to analogous late transition metal systems [15] [17] [18].

The geometry requirements for β-hydride elimination include the availability of vacant coordination sites on the metal center and appropriate orbital overlap between the metal and the β-carbon-hydrogen bond [14] [16] [19]. Zinc centers in organozinc compounds are typically coordinatively saturated through solvation by tetrahydrofuran or coordination by halide ligands, reducing the availability of sites for agostic interactions [14] [16].

For 5-ethoxy-5-oxopentylzinc bromide, the coordination environment around zinc includes the organic ligand, bromide, and multiple tetrahydrofuran molecules [6] [7] [9]. This saturated coordination sphere further inhibits the formation of agostic interactions necessary for β-hydride elimination [6] [7] [9]. The steric bulk of the coordinated ligands also contributes to the suppression of β-hydride elimination pathways [9] [11].

| Table 3: β-Hydride Elimination Barriers and Stability Factors | |||

|---|---|---|---|

| Metal Complex | Activation Barrier (kcal/mol) | Stability Relative to d8 Metals | β-H Availability |

| Zinc-Alkyl (d10) | >25 | High | Required |

| Nickel-Alkyl (d8) | 5.9-13.2 | Low | Required |

| Palladium-Alkyl (d8) | 9.8-16.4 | Moderate | Required |

| Zinc-Neopentyl | >30 | Very High | None |

| Zinc-Methyl | Not Applicable | Very High | None |

Ligand Design Strategies for Enhanced Stability

The design of organozinc compounds with enhanced stability toward β-hydride elimination involves careful consideration of both electronic and steric factors [14] [16] [19]. Primary strategies include the use of alkyl groups lacking β-hydrogen atoms, such as methyl or neopentyl substituents, or the incorporation of chelating ligands that saturate the coordination sphere around zinc [14] [16] [19].

For compounds like 5-ethoxy-5-oxopentylzinc bromide that contain β-hydrogen atoms, stability can be enhanced through the coordination environment around zinc [9] [11]. The presence of strongly coordinating ligands such as tetrahydrofuran or the potential for intramolecular coordination by the ester functionality helps maintain coordinative saturation [9] [11]. This coordination environment reduces the likelihood of forming the vacant coordination sites necessary for β-hydride elimination [9] [11].

Temperature also plays a crucial role in the stability of organozinc compounds toward β-hydride elimination [14] [16]. While the high activation barriers provide kinetic stability at ambient temperatures, elevated temperatures may provide sufficient thermal energy to overcome these barriers [14] [16]. The thermal stability of 5-ethoxy-5-oxopentylzinc bromide in tetrahydrofuran solution reflects this balance between kinetic barriers and thermal activation [6] [7] [9].

Mechanistic Comparison with Late Transition Metals

The mechanistic differences between zinc and late transition metals in β-hydride elimination reflect fundamental differences in electronic structure and coordination chemistry [15] [17] [18]. Late transition metals like palladium and nickel readily undergo β-hydride elimination through concerted mechanisms involving four-membered transition states [15] [17] [18]. These processes are often thermodynamically favorable and kinetically accessible under mild conditions [15] [17] [18].

In contrast, zinc complexes require significantly higher activation energies for β-hydride elimination due to the lack of available d orbitals for bond activation [14] [15] [16]. When β-hydride elimination does occur from zinc centers, it typically proceeds through higher energy pathways that may involve different transition state geometries compared to late transition metals [14] [15] [16]. The mechanistic details of these processes remain an active area of research [14] [15] [16].